
N-(5-Formylpyrimidin-2-YL)glycine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(5-Formylpyrimidin-2-YL)glycine” is a chemical compound with the CAS Number: 915923-65-8. Its molecular weight is 181.15 and its linear formula is C7 H7 N3 O3 . It is a solid at room temperature .
Molecular Structure Analysis
The IUPAC name of “N-(5-Formylpyrimidin-2-YL)glycine” is [(5-formyl-2-pyrimidinyl)amino]acetic acid . The InChI Code is 1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) .Physical And Chemical Properties Analysis
“N-(5-Formylpyrimidin-2-YL)glycine” is a solid at room temperature .科学的研究の応用
Synthesis and Structural Analysis
Interaction and Derivative Formation : N-(5-Formylpyrimidin-2-YL)glycine, through its interaction with various compounds, can lead to the formation of derivatives such as N-(5-formylpyrimidin-4-yl)glycinate and cyclization products like pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine. These compounds have been synthesized and characterized using techniques like NMR spectroscopy, chromatography mass-spectrometry, and elemental analysis, indicating their potential for developing biologically active compounds (Zinchenko et al., 2018).
Conformation and Electronic Structure : Studies have been conducted on the conformation and electronic structure of closely related compounds, observing different ring conformations and polarized electronic structures. These compounds also exhibit hydrogen-bonded assembly in zero to three dimensions, which plays a critical role in their structural and functional properties (Acosta et al., 2013).
Biotechnological and Agricultural Applications
Mitochondrial tRNA Components : The compound has been used in the synthesis of native mitochondrial tRNA components. The process involves the reductive amination of 5-formyl-2′,3′-O-isopropylidene(-2-thio)uridine with glycine or taurine esters, highlighting its significance in the biosynthesis of crucial cellular components (Leszczynska et al., 2013).
Glyphosate Resistance : Research in the agricultural sector has focused on engineering the flavoenzyme glycine oxidase to improve glyphosate resistance. Glyphosate is a broad-spectrum herbicide, and modifying glycine oxidase to increase its activity on glyphosate enhances crop resistance to this herbicide. This approach represents a significant stride in biotechnological applications to improve agricultural productivity (Pedotti et al., 2009).
Plant Abiotic Stress Resistance : Glycine derivatives play a role in improving plant resistance to abiotic stresses such as drought, salinity, and extreme temperatures. These organic osmolytes, like glycine betaine and proline, are involved in protecting plants against environmental stresses by maintaining enzyme and membrane integrity and facilitating osmotic adjustment (Ashraf & Foolad, 2007).
Pharmaceutical and Medical Research
Drug Development and Delivery : N-(5-Formylpyrimidin-2-YL)glycine is used in the development of prodrugs, especially in targeted drug delivery systems like colon-specific prodrugs of 5-fluorouracil. These prodrugs are designed to release the active drug specifically in the colon, minimizing systemic side effects and improving therapeutic efficacy (Lee et al., 2001).
Antimicrobial Applications : Glycine and its derivatives, including N-(5-Formylpyrimidin-2-YL)glycine, have been studied for their antimicrobial properties. For instance, glycine's effect on Helicobacter pylori suggests its potential as an antimicrobial agent, either alone or in combination with other antibacterial drugs (Minami et al., 2004).
Safety And Hazards
特性
IUPAC Name |
2-[(5-formylpyrimidin-2-yl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O3/c11-4-5-1-8-7(9-2-5)10-3-6(12)13/h1-2,4H,3H2,(H,12,13)(H,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGAADUOECILAHR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)NCC(=O)O)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60589785 |
Source


|
| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Formylpyrimidin-2-YL)glycine | |
CAS RN |
915923-65-8 |
Source


|
| Record name | N-(5-Formylpyrimidin-2-yl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60589785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

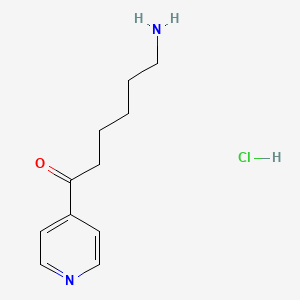
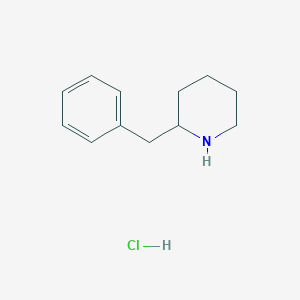
![2-[(4-Ethylpiperazin-1-YL)methyl]azepane oxalate](/img/structure/B1341653.png)
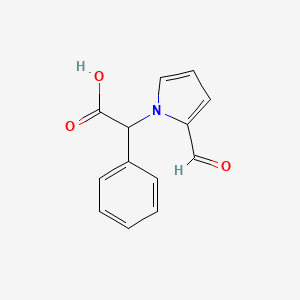
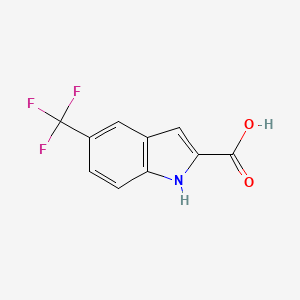
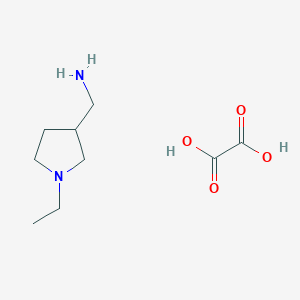
![1-[1-(2-Furylmethyl)pyrrolidin-3-YL]methanamine oxalate](/img/structure/B1341663.png)




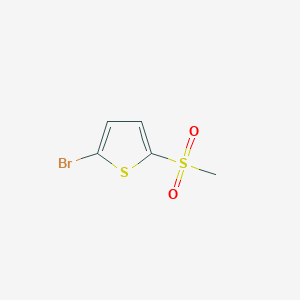

![5-[2-(2,5-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1341715.png)